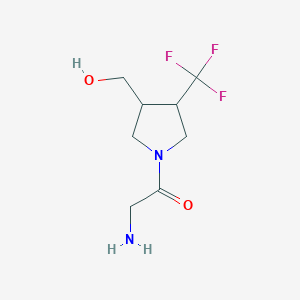
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is an organic compound that features a chloro-substituted ethanone group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one typically involves the reaction of 3-(methoxymethyl)-4-methylpyrrolidine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would likely include steps for purification and isolation of the final product to meet the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, or amino derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: The compound is used in studies investigating the biological activity of pyrrolidine derivatives, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It is utilized in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1-(3-chloro-4-methoxyphenyl)ethan-1-one: This compound features a similar chloro-substituted ethanone group but with a different aromatic ring structure.
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one: This compound has a bromo group instead of a chloro group and a thiazole ring instead of a pyrrolidine ring.
Uniqueness
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of a chloro-substituted ethanone group and a methoxymethyl-substituted pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propiedades
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7-4-11(9(12)3-10)5-8(7)6-13-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWHDHQPHLFALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477128.png)
![3-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1477129.png)

![5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477135.png)
![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1477137.png)
![3-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1477138.png)
![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1477140.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1477142.png)
![3-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477143.png)
![Azetidin-3-yl(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1477145.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-3-yl)methanone](/img/structure/B1477147.png)
![6-Methoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane](/img/structure/B1477148.png)
![4-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1477149.png)
![6-Methoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477150.png)
